REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:12]([O-])=O)[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[OH-].[Na+]>CCO.CC(O)=O.O.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([NH2:12])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Name
|
EtOH HOAc H2O
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO.CC(=O)O.O
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove iron solids
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The eluent was extracted into EtOAc (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried over NASO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography (40% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC=NC2=C(C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.19 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 905.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |